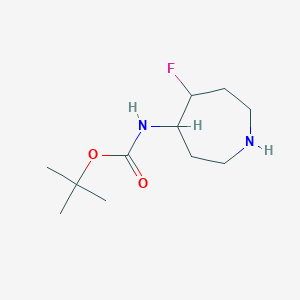

tert-Butyl (5-fluoroazepan-4-yl)carbamate

CAS No.:

Cat. No.: VC13695058

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21FN2O2 |

|---|---|

| Molecular Weight | 232.29 g/mol |

| IUPAC Name | tert-butyl N-(5-fluoroazepan-4-yl)carbamate |

| Standard InChI | InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15) |

| Standard InChI Key | KMTQQQXYBFJDEP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCNCCC1F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCNCCC1F |

Introduction

Chemical Structure and Nomenclature

The molecular architecture of tert-butyl (5-fluoroazepan-4-yl)carbamate comprises three key components:

-

A tert-butyl group (), serving as a protective moiety for the carbamate nitrogen.

-

A carbamate functional group (), which bridges the tert-butyl group and the azepane ring.

-

A 5-fluoroazepane ring, a seven-membered saturated heterocycle containing one nitrogen atom and a fluorine substituent at the fifth position .

The systematic IUPAC name reflects this structure: tert-butyl N-(5-fluoroazepan-4-yl)carbamate. The CAS registry number (1934843-29-4) uniquely identifies this compound, though detailed spectroscopic data (e.g., NMR, NMR) remain scarce in open literature.

Synthesis and Reaction Pathways

The synthesis of tert-butyl carbamates typically follows well-established protocols involving the reaction of amines with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, tert-butyl 4-bromobenzylcarbamate is synthesized by treating 4-bromobenzylamine hydrochloride with Boc anhydride and triethylamine in chloroform . By analogy, the synthesis of tert-butyl (5-fluoroazepan-4-yl)carbamate likely proceeds via:

Key considerations include:

-

Solvent selection: Polar aprotic solvents like dichloromethane (DCM) or chloroform are commonly used to facilitate amine protection .

-

Base choice: Triethylamine or cesium carbonate neutralizes the hydrochloric acid byproduct when starting from amine salts .

-

Reaction time: Typical reactions require 2–24 hours at ambient temperature, depending on the amine’s reactivity .

This method aligns with broader carbamate synthesis strategies, where Boc protection is favored for its stability under diverse reaction conditions .

The fluorine atom’s electronegativity and small atomic radius improve membrane permeability compared to non-fluorinated analogs, a critical factor in central nervous system (CNS) drug development .

Biological Activity and Medicinal Chemistry Applications

Carbamates are renowned for their dual roles as prodrugs and enzyme inhibitors. While direct studies on tert-butyl (5-fluoroazepan-4-yl)carbamate are lacking, related compounds exhibit:

-

Neurotransmitter modulation: Fluorinated azepanes may interact with GABA or serotonin receptors, potentially conferring anxiolytic or antidepressant effects .

-

Protease inhibition: Carbamates often act as covalent inhibitors by reacting with catalytic serine or cysteine residues .

-

Metabolic stability: The tert-butyl group and fluorine substituent resist oxidative degradation, prolonging half-life in vivo .

For instance, tert-butyl carbamates of piperidine derivatives are intermediates in synthesizing kinase inhibitors and antipsychotics . Similarly, the 5-fluoroazepane moiety could serve as a conformational constraint in peptide mimetics.

Comparative Analysis with Structural Analogs

The following table highlights key differences between tert-butyl (5-fluoroazepan-4-yl)carbamate and related compounds:

The azepane ring’s flexibility may offer advantages over rigid aromatic systems in targeting proteins with deep binding pockets.

Future Directions and Research Opportunities

-

Synthetic optimization: Developing one-pot methodologies to reduce purification steps.

-

Biological screening: Testing against neurotransmitter receptors and kinases to identify lead compounds.

-

Formulation studies: Enhancing aqueous solubility through salt formation or prodrug strategies.

-

Safety profiling: Acute and chronic toxicity studies in preclinical models.

Collaborations between academic and industrial laboratories could accelerate the translation of this compound into therapeutic candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume